

A Technical Guide to Ezetimibe D4 for Laboratory Applications

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Compound of Interest		
Compound Name:	Ezetimibe D4	
Cat. No.:	B15616444	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and laboratory applications of **Ezetimibe D4**. **Ezetimibe D4** is the deuterated analog of Ezetimibe, a potent cholesterol absorption inhibitor. Its primary application in a laboratory setting is as an internal standard for the sensitive and accurate quantification of Ezetimibe in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide offers a comparative overview of commercial suppliers, a detailed experimental protocol for its use in pharmacokinetic studies, and an illustrative representation of Ezetimibe's mechanism of action.

Commercial Suppliers of Ezetimibe D4

For researchers looking to procure **Ezetimibe D4** for laboratory use, a variety of commercial suppliers offer this stable isotope-labeled compound. The table below summarizes key quantitative data from several prominent suppliers to facilitate easy comparison. Please note that prices and availability are subject to change and it is recommended to visit the supplier's website for the most current information.



Supplier	CAS Number	Chemical Purity	Isotopic Purity (Enrichment)	Available Pack Sizes
Cayman Chemical	1093659-89-2	≥98%	≥99% deuterated forms (d1-d4)[1] [2]	1 mg
Biosynth	1093659-89-2	Information not readily available	Information not readily available	0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg[3]
Clearsynth	1093659-90-5	>98%	Information not readily available	1 mg, 2.5 mg, 5 mg, 10 mg, 500 g[4][5]
MedChemExpres s	1093659-90-5	≥98.0%	Information not readily available	1 mg
Acanthus Research	1093659-89-2	Information not readily available	Information not readily available	100 mg[6]
A Chemtek	1093659-89-2	98+%[7]	Information not readily available	Information not readily available
Simson Pharma	1093659-90-5	Information not readily available	Information not readily available	Inquire for pack sizes[8][9]
Toronto Research Chemicals (TRC)	1093659-89-2	>95% (HPLC)	Information not readily available	1 mg, 10 mg
Santa Cruz Biotechnology	1093659-89-2	Information not readily available	Information not readily available	Inquire for pack sizes[10]

Experimental Protocol: Quantification of Ezetimibe in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of Ezetimibe in human plasma using **Ezetimibe D4** as an internal standard (IS). This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.



- 1. Preparation of Stock and Working Solutions:
- Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ezetimibe reference standard in 10 mL of methanol.
- **Ezetimibe D4** (Internal Standard) Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 5 mg of **Ezetimibe D4** in 10 mL of methanol.
- Working Solutions: Prepare a series of standard working solutions of Ezetimibe by serially diluting the stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 200 ng/mL. Prepare a working solution of Ezetimibe D4 at a concentration of 45 ng/mL by diluting the IS stock solution with 50% methanol.
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To 200 μL of human plasma in a clean microcentrifuge tube, add 20 μL of the Ezetimibe D4 working solution (45 ng/mL).
- · Vortex mix for 30 seconds.
- Add 1 mL of methyl tert-butyl ether as the extraction solvent.
- · Vortex mix vigorously for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes to separate the organic and agueous layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 50°C.
- Reconstitute the dried residue in 200 μL of 50% acetonitrile.
- Vortex mix for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Instrumentation and Conditions:



- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 2.0 mm, 5 μm).
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program should be developed to achieve good separation of Ezetimibe and the internal standard from endogenous plasma components. A typical starting condition could be 70:30 (A:B) with a linear gradient to 30:70 (A:B) over several minutes.
- Flow Rate: 0.20 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ezetimibe: m/z 408.0 → 270.8
 - **Ezetimibe D4** (IS): m/z 412.1 → 270.8
- Instrument Settings: Optimize instrument parameters such as curtain gas, ion source gas 1 and 2, ionspray voltage, and turbo heater temperature for maximum signal intensity.
- 4. Data Analysis and Quantification:
- Construct a calibration curve by plotting the peak area ratio of Ezetimibe to Ezetimibe D4
 against the corresponding concentration of the calibration standards.



- Perform a linear regression analysis with a weighting factor of $1/x^2$ to determine the best fit for the calibration curve.
- Quantify the concentration of Ezetimibe in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Experimental Workflow and Signaling Pathway

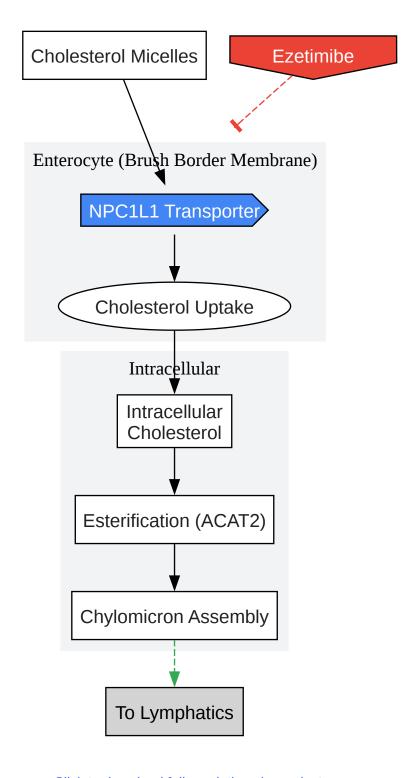
To further aid in the understanding of the practical application and mechanism of action of Ezetimibe, the following diagrams have been generated using the DOT language.



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Experimental workflow for Ezetimibe quantification.





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Mechanism of action of Ezetimibe.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for the detailed product specifications and safety information provided by



the suppliers. All laboratory work should be conducted in accordance with established safety protocols and guidelines.

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